3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-6-(4-fluorophenyl)-3,4-dihydropyrimidin-4-one
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Overview
Description
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known as 1,3-diazole and has a broad range of chemical and biological properties .
Molecular Structure Analysis
Indole is also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons (two from a lone pair on nitrogen and double bonds provide eight electrons), which makes them aromatic in nature . Imidazole contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Indole and imidazole derivatives undergo various chemical reactions. For instance, similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Physical And Chemical Properties Analysis
Indole is physically crystalline and colorless in nature with specific odors . Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
- Researchers have explored the antiviral potential of indole derivatives. In the case of F5228-0769, it shows inhibitory activity against influenza A, with an IC50 value of 7.53 μmol/L. Notably, it also exhibits high selectivity (selectivity index, SI = 17.1) against CoxB3 virus .
- F5228-0769 potently inhibits receptor-interacting protein kinase 1 (RIPK1) with a binding affinity (KD) of 0.004 μM and an enzymatic IC50 value of 0.011 μM. This inhibition protects cells from necroptosis and attenuates necrotic cell death in vascular endothelial cells induced by tumor cells .
- The compound can be used for synthesizing highly rigid spirolactones. Rhodium (III)-catalyzed spiroannulation of 2-aryl-1,4-benzoxazines with 4-hydroxy-2-alkynoates yields these spirolactones in good yields with high regioselectivity. The reaction involves C–H activation, annulation, and lactonization .
- F5228-0769 can participate in diversity-oriented synthesis. Sequential reactions of 2-alkynylanilines with ketones, mediated by Brønsted acids or Lewis acids, lead to functionalized 2,2,3-substituted-2,3-dihydroquinolin-4(1H)-ones or functionalized quinoline/N-alkenylindole derivatives .
- The compound contains an imidazole moiety, which is a five-membered heterocyclic structure. Imidazole derivatives have diverse applications, including in drug design and coordination chemistry .
Antiviral Activity
RIPK1 Inhibition
Rhodium-Catalyzed Spiroannulation
Diversity-Oriented Synthesis
Imidazole Moiety
Mechanism of Action
Target of Action
It’s known that indole derivatives, which are part of the structure of f5228-0769, have been found to bind with high affinity to multiple receptors . This suggests that F5228-0769 may interact with a variety of targets, contributing to its biological activity.
Mode of Action
It’s known that indole derivatives can exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that F5228-0769 may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it’s likely that F5228-0769 impacts multiple biochemical pathways
Result of Action
One study suggests that a compound with a similar structure potently inhibited ripk1, a kinase involved in necroptosis, a form of programmed cell death
properties
IUPAC Name |
3-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-6-(4-fluorophenyl)pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O2/c21-16-7-5-14(6-8-16)17-11-19(25)23(13-22-17)12-20(26)24-10-9-15-3-1-2-4-18(15)24/h1-8,11,13H,9-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKHWTTJRJHPHAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CN3C=NC(=CC3=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-fluorophenyl)-3-(2-(indolin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one |
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